3-Heptynoic acid

Description

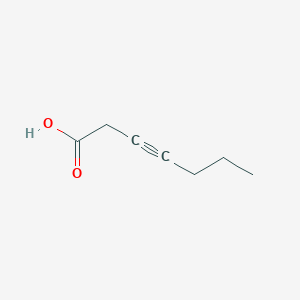

3-Heptynoic acid (IUPAC name: hept-3-ynoic acid) is a seven-carbon alkynoic acid characterized by a triple bond at the third carbon and a carboxylic acid group at the terminal position. Its molecular formula is C₇H₁₀O₂, with a molecular weight of 126.15 g/mol. Key physicochemical properties include:

- logP (octanol-water partition coefficient): 1.69, indicating moderate hydrophobicity.

- Hydrogen bond donors/acceptors: 1 donor (carboxylic acid -OH) and 2 acceptors.

- Topological polar surface area (TPSA): 37.3 Ų, reflecting moderate polarity.

In metabolomic studies, this compound has been implicated in sex-specific metabolic shifts in COVID-19 patients.

Properties

CAS No. |

59862-93-0 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

hept-3-ynoic acid |

InChI |

InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h2-3,6H2,1H3,(H,8,9) |

InChI Key |

CVEHSFVOOYBVIX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Heptynoic acid can be synthesized through several methods:

Alkyne Addition: One common method involves the addition of a terminal alkyne to a carbonyl compound, followed by oxidation to form the carboxylic acid.

Grignard Reaction: Another method involves the reaction of a Grignard reagent with carbon dioxide, followed by acidification to yield the carboxylic acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

3-Heptynoic acid undergoes various types of chemical reactions:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction of this compound can yield alcohols.

Substitution: The triple bond in this compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, hydrogen halides.

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

3-Heptynoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Heptynoic acid involves its interaction with various molecular targets:

Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.

Pathways: It may affect metabolic pathways involving fatty acids and carboxylic acids.

Comparison with Similar Compounds

5-Heptynoic Acid, 7-Hydroxy

- Molecular Formula: C₇H₁₀O₃

- Molecular Weight: 142.15 g/mol.

- Key Features: A hydroxyl group at the seventh carbon and a triple bond at the fifth position.

- Comparison: The hydroxyl group enhances polarity (logP ~0.5 estimated) compared to 3-heptynoic acid. Limited biological data exist, but the hydroxyl group may facilitate interactions with enzymes or receptors distinct from those of this compound.

3-Hydroxyhexanoic Acid

3-Heptyne

7-[(1R,2R,3R)-3-Hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic Acid

- Molecular Formula: C₂₀H₃₄O₅

- Molecular Weight: 354.48 g/mol.

- Key Features: Cyclopentane ring with hydroxyl and oxo groups, linked to a heptanoic acid chain.

- Comparison: Structurally complex with prostaglandin-like features. Functions in inflammatory regulation, contrasting with this compound’s metabolic roles.

Data Table: Structural and Functional Comparison

*Estimated based on hydroxyl group contribution.

Biological Activity

3-Heptynoic acid, a member of the alkyne family of fatty acids, has garnered attention for its potential biological activities. This compound is characterized by a triple bond in its carbon chain, which influences its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, discussing its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a triple bond between the third and fourth carbon atoms. This unique structure contributes to its reactivity and potential interactions with biological molecules.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : Studies have shown that compounds similar to this compound can act as mechanism-based inactivators of certain enzymes, such as pyruvate dehydrogenase complex (PDHc) and peroxisomal acyl-CoA oxidase (POX). These enzymes are crucial for metabolic processes, including fatty acid oxidation and energy production .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens is limited.

Biological Effects

The biological effects of this compound can be summarized as follows:

- Metabolic Regulation : By influencing key metabolic enzymes, this compound may play a role in regulating metabolic pathways, potentially impacting energy homeostasis and lipid metabolism.

- Cellular Toxicity : Some studies have indicated that higher concentrations of this compound can induce cytotoxic effects in certain cell lines, suggesting a need for careful dosage considerations in therapeutic applications.

Case Studies

- Enzymatic Inhibition Study : A study investigated the reactivity of various alkynyl acids, including this compound, with PDHc. The findings demonstrated that these compounds could effectively inhibit enzyme activity, leading to alterations in metabolic fluxes .

- Antimicrobial Efficacy : In a comparative study assessing the antimicrobial properties of several fatty acids, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated moderate inhibitory effects, particularly against Gram-positive strains .

Table 1: Summary of Biological Activities of this compound

Table 2: Comparative Reactivity with Enzymes

| Compound | Reactivity with PDHc | Reactivity with POX |

|---|---|---|

| 2-Oxo-3-butynoic acid | High | Moderate |

| 2-Oxo-3-pentynoic acid | Moderate | High |

| This compound | Moderate | Low |

Q & A

Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

- Methodological Answer: Substitute toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Catalytic systems (e.g., recyclable Pd nanoparticles) reduce metal waste. Lifecycle assessments (LCA) compare energy/CO₂ footprints of alternative routes, while atom economy calculations prioritize reactions with minimal byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.